8-methoxy-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one
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Overview
Description
8-methoxy-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a methoxy group, a methylimidazo[1,2-a]pyridinyl group, and a chromenone core
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine structure have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines, which are structurally similar, are known to interact with their targets, leading to various biological effects such as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Biochemical Pathways
Given the diverse bioactivity of imidazo[1,2-a]pyridines, it can be inferred that multiple pathways could be affected, leading to a range of downstream effects .
Result of Action
Imidazo[1,2-a]pyridines have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with α-bromoacetophenone under microwave irradiation, which yields 2-phenylimidazo[1,2-a]pyridine . This intermediate can then be further functionalized to introduce the methoxy and chromenone groups through various organic transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of different solvents, catalysts, and reaction temperatures. For example, water has been found to be a suitable solvent under microwave irradiation, providing an efficient and environmentally friendly method for the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and various organic solvents such as chloroform and toluene
Properties
IUPAC Name |
8-methoxy-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11-5-4-8-20-10-14(19-17(11)20)13-9-12-6-3-7-15(22-2)16(12)23-18(13)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINIBCJMBRLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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